N-Aminocarbonyl-6-quinolinecarboxamide is defined by the molecular formula C₁₂H₈F₃N₃O₂, with a molecular weight of 283.206 g/mol. The compound exhibits an achiral configuration, devoid of defined stereocenters or E/Z isomerism, as confirmed by its planar quinoline core and symmetrical substitution pattern. Key stereochemical and constitutional properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈F₃N₃O₂ |
| Molecular Weight | 283.206 g/mol |
| Stereochemistry | Achiral |
| Defined Stereocenters | 0 |
| Charge | 0 |
The absence of optical activity simplifies its synthetic and analytical workflows, making it a candidate for scalable production.
Spectroscopic methods are pivotal for validating the structure of N-aminocarbonyl-6-quinolinecarboxamide.
¹H NMR analysis of analogous quinolinecarboxamides (e.g., 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide) reveals distinct aromatic proton resonances between δ 7.2–8.3 ppm, characteristic of the quinoline scaffold. The aminocarbonyl group (-NH-C(=O)-) typically shows a broad singlet near δ 6.8–7.1 ppm due to NH proton exchange.
Stretching vibrations for the carbonyl groups (C=O) appear at ~1680–1700 cm⁻¹, while N-H stretches from the urea moiety emerge at ~3200–3350 cm⁻¹. The trifluoromethyl (-CF₃) group, present in N-aminocarbonyl-6-quinolinecarboxamide, generates strong absorptions near 1120–1250 cm⁻¹.
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 283.206 (calculated for C₁₂H₈F₃N₃O₂), with fragmentation patterns consistent with cleavage at the urea linkage.
Despite the structural simplicity of N-aminocarbonyl-6-quinolinecarboxamide, no crystallographic data for this specific compound has been reported to date. However, methodologies from related studies provide insights into potential approaches:
Crystallization challenges may arise from the compound’s high polarity and lack of hydrogen-bond donors beyond the urea moiety. Techniques such as vapor diffusion with ethylene glycol (used for protein-ligand complexes) could be adapted to grow suitable crystals.